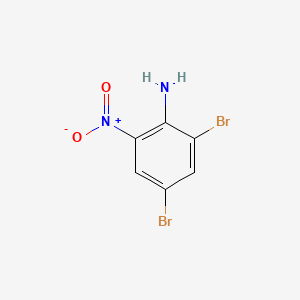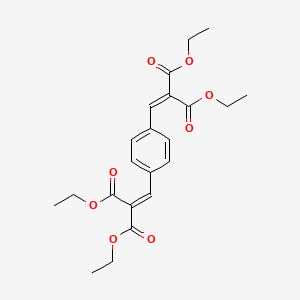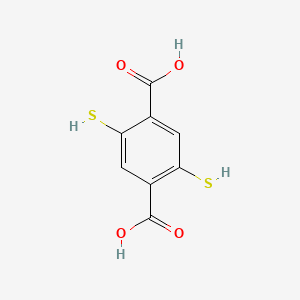
2,5-Dimercaptoterephthalsäure
Übersicht
Beschreibung
2,5-Dimercaptoterephthalic acid is an organic compound with the molecular formula C8H6O4S2. It is a colorless crystalline solid that is soluble in organic solvents such as water, alcohols, and ketones. This compound is known for its stability under acidic conditions and its ability to form complexes with metal ions .
Wissenschaftliche Forschungsanwendungen
2,5-Dimercaptoterephthalic acid has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It is known that this compound can form complexes with metal ions , suggesting that metal ions could be potential targets.
Mode of Action
2,5-Dimercaptoterephthalic acid interacts with its targets primarily through the formation of complexes. The compound’s symmetrical carboxyl and sulfhydryl structure allows it to assist in the co-assembly of copper ions to produce multifunctional nanozymes .
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests that it may influence pathways involving these ions .
Result of Action
One study suggests that nanozymes produced from the co-assembly of this compound with copper ions have multicatalytic activity and photothermal response under 808 nm irradiation . These nanozymes could efficiently inhibit bacterial growth through photothermal therapy and catalyze the conversion of intracellular hydrogen peroxide to oxygen, relieving wound hypoxia and improving inflammatory accumulation .
Action Environment
The action, efficacy, and stability of 2,5-Dimercaptoterephthalic acid can be influenced by various environmental factors. For instance, the compound is soluble in water, alcohol, and ketone organic solvents and is stable under acidic conditions . This suggests that the compound’s action could be influenced by the pH and solvent conditions of its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dimercaptoterephthalic acid can be synthesized by protecting the carboxyl group of terephthalic acid and reacting it with sulfur compounds. The specific synthetic methods can be found in literature such as the Organic Synthesis Handbook .
Industrial Production Methods: In industrial settings, the production of 2,5-dimercaptoterephthalic acid involves the use of high-temperature curing processes to form soft polymers. These polymers can be used as sealants and adhesives .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimercaptoterephthalic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dihydroxyterephthalic acid
- 2,5-Dimethylterephthalic acid
- 2-Hydroxyterephthalic acid
- 2-Aminoterephthalic acid
- Tetrabromoterephthalic acid
Comparison: 2,5-Dimercaptoterephthalic acid is unique due to its ability to form stable complexes with metal ions, which is not a common property among similar compounds. This makes it particularly useful in applications such as metal ion capture and the preparation of metal-organic framework materials .
Eigenschaften
IUPAC Name |
2,5-bis(sulfanyl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZWQNDFRCZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180575 | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25906-66-5 | |
| Record name | 2,5-Dimercapto-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25906-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025906665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimercaptoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dimercaptoterephthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX88CHD4DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,5-Dimercaptoterephthalic acid (DMBD) has the molecular formula C8H6O4S2 and a molecular weight of 230.26 g/mol. Its structure features two carboxylic acid groups and two thiol (-SH) groups attached to a benzene ring. These functional groups allow DMBD to act as a linker in the construction of MOFs. [, ] Specifically, the carboxylic acid groups coordinate with metal ions to form the framework structure, while the thiol groups can be further functionalized or contribute to specific properties of the MOF. [, ]
A: ML-U66SX MOFs, synthesized with controlled amounts of DMBD, can be utilized as sacrificial catalyst supports. [] For instance, in the gold-catalyzed 4-nitrophenol hydrogenation reaction, the controlled release of catalytically active gold nanoclusters, resulting from the gradual framework collapse of ML-U66SX, influences the reaction rate. [] The presence of DMBD and its thiol groups likely contributes to the controlled interaction and release of the gold nanoclusters, impacting the catalytic performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


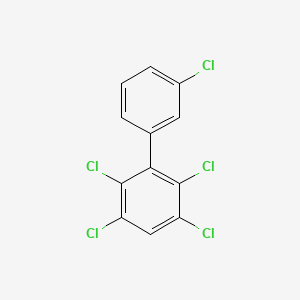
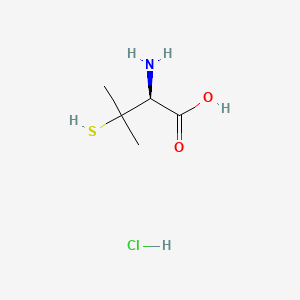
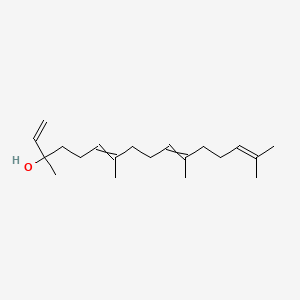
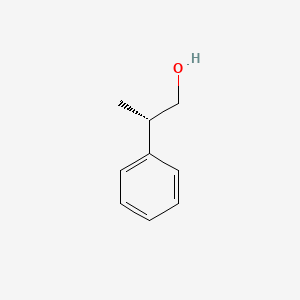
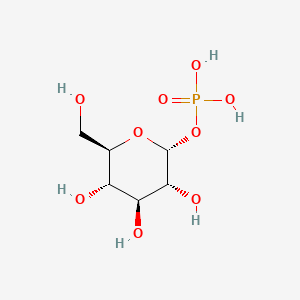
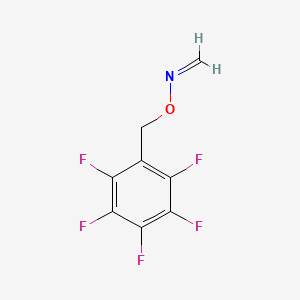

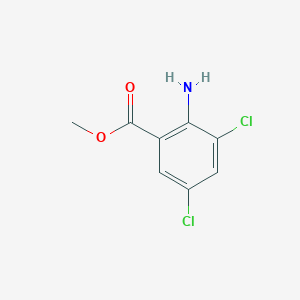
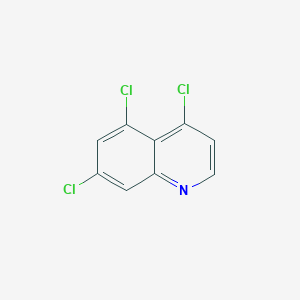
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)

